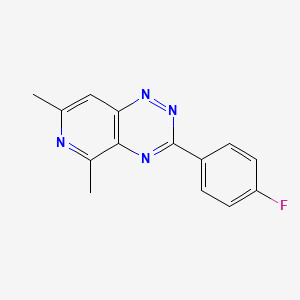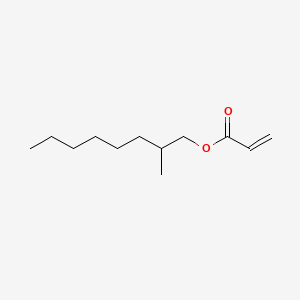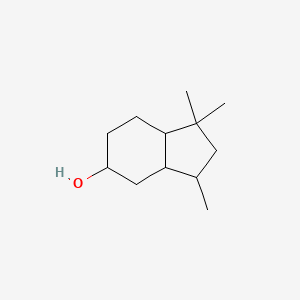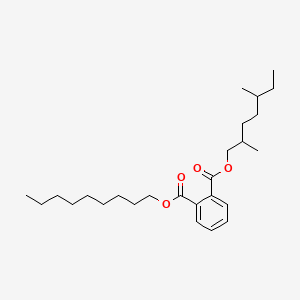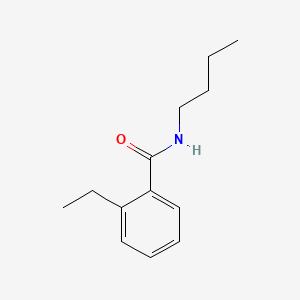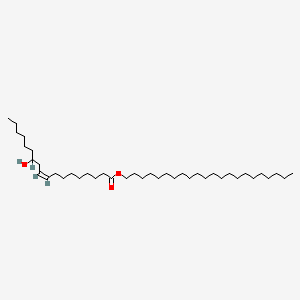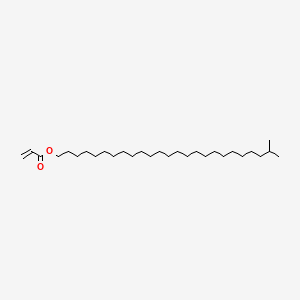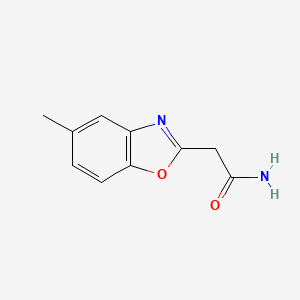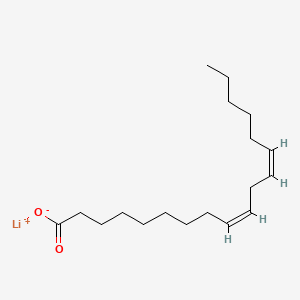
Lithium (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (9Z,12Z)-octadeca-9,12-dienoate: is a lithium salt of an unsaturated fatty acid. This compound is characterized by the presence of two cis double bonds at the 9th and 12th positions of the octadeca-9,12-dienoic acid chain. It is a derivative of linoleic acid, which is an essential fatty acid in the human diet and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium (9Z,12Z)-octadeca-9,12-dienoate typically involves the reaction of linoleic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired lithium salt in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Lithium (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the double bonds can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The lithium ion can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Aqueous solutions of metal salts such as sodium chloride or potassium nitrate.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Corresponding metal salts of octadeca-9,12-dienoic acid
Scientific Research Applications
Chemistry: Lithium (9Z,12Z)-octadeca-9,12-dienoate is used as a precursor in the synthesis of various organic compounds. It serves as a starting material for the production of polymers, surfactants, and other specialty chemicals.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their role in cellular processes. It is also used in the development of lipid-based drug delivery systems.
Medicine: this compound has potential applications in the treatment of inflammatory diseases due to its anti-inflammatory properties. It is being investigated for its role in modulating immune responses and reducing oxidative stress.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in skin care products .
Mechanism of Action
The mechanism of action of lithium (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in fatty acid metabolism, modulating their activity and influencing cellular processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Lithium (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: This compound has an additional double bond at the 15th position, making it more unsaturated and reactive.
Sodium (9Z,12Z)-octadeca-9,12-dienoate: Similar to the lithium salt but with sodium as the counterion, affecting its solubility and reactivity.
Potassium (9Z,12Z)-octadeca-9,12-dienoate: Another similar compound with potassium as the counterion, used in different industrial applications.
Uniqueness: Lithium (9Z,12Z)-octadeca-9,12-dienoate is unique due to the presence of lithium, which imparts specific properties such as enhanced stability and reactivity. The lithium ion also influences the compound’s interaction with biological systems, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
74488-09-8 |
|---|---|
Molecular Formula |
C18H31LiO2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
lithium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; |
InChI Key |
OLMNIZJJAAWPAB-NBTZWHCOSA-M |
Isomeric SMILES |
[Li+].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li+].CCCCCC=CCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



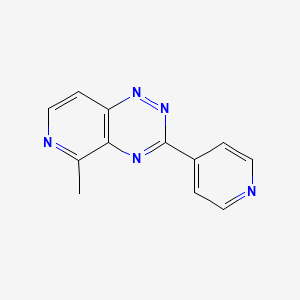
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
